[3-[(Dimethylamino)methyl]cyclobutyl]methanol
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Overview
Description
[3-[(Dimethylamino)methyl]cyclobutyl]methanol is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a dimethylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Dimethylamino)methyl]cyclobutyl]methanol typically involves the reaction of cyclobutyl derivatives with dimethylamine and formaldehyde. One common method is the Mannich reaction, where cyclobutanone reacts with dimethylamine and formaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[3-[(Dimethylamino)methyl]cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
[3-[(Dimethylamino)methyl]cyclobutyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-[(Dimethylamino)methyl]cyclobutyl]methanol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
[3-[(Dimethylamino)methyl]cyclobutyl]methanol: Unique due to its cyclobutyl ring and specific functional groups.
Cyclobutanol: Lacks the dimethylamino group, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)5-7-3-8(4-7)6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
YXDOCLDGCQSJFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(C1)CO |
Origin of Product |
United States |
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